Benzaldehyden

Description

Historical Perspectives in Benzaldehyde (B42025) Chemistry Research

The scientific journey of benzaldehyde began in 1803 when it was first extracted from bitter almonds by the French pharmacist Martrès. wikipedia.org His work was centered on understanding the nature of amygdalin (B1666031), the glycoside responsible for the nuts' toxicity. wikipedia.org Subsequent investigations by French chemists Pierre Robiquet and Antoine Boutron-Charlard further characterized the oil, isolating benzaldehyde. wikipedia.org However, the landmark achievement came in 1832 when Friedrich Wöhler and Justus von Liebig not only successfully synthesized benzaldehyde but also, through their study of it and its derivatives, introduced the concept of the "benzoyl radical." wikipedia.orgbritannica.com This was a pivotal moment in the history of chemistry, contributing significantly to the development of structural theory in organic chemistry. britannica.com

The late 19th and early 20th centuries marked the transition from laboratory curiosity to industrial chemical. The first commercial production of synthetic benzaldehyde became viable around 1900, largely dependent on the availability of benzal chloride from the chlorination of toluene (B28343). google.com

Interactive Table: Key Historical Milestones in Benzaldehyde Research

| Year | Researcher(s) | Milestone | Significance |

|---|---|---|---|

| 1803 | Martrès | First extraction from bitter almonds. wikipedia.org | Initial discovery and isolation from a natural source. |

| 1832 | Wöhler & Liebig | First synthesis and proposal of the "benzoyl radical". wikipedia.org | Laid the foundation for structural theory in organic chemistry. britannica.com |

| ~1900 | (Industrial) | First significant commercial production. google.com | Marked the beginning of its widespread industrial use. |

Evolution of Research Methodologies for Benzaldehyde Synthesis and Transformation

The methodologies for synthesizing benzaldehyde have evolved considerably since the 19th century, driven by the need for efficiency, purity, and greener processes. Early laboratory methods have been refined and scaled for industrial production, while new catalytic and biocatalytic routes continue to be developed.

Synthesis Methodologies:

The primary industrial-scale synthesis of benzaldehyde has traditionally involved the liquid-phase chlorination and subsequent oxidation of toluene. wikipedia.org Other established methods include the partial oxidation of benzyl (B1604629) alcohol, the hydrolysis of benzal chloride, and the Gatterman-Koch reaction, which involves the carbonylation of benzene (B151609). wikipedia.org The vapor-phase air oxidation of toluene over catalysts like vanadium pentoxide has also been a significant industrial process. google.com More recent research focuses on selective oxidation and electrocatalytic methods. For instance, the selective electrooxidation of benzyl alcohol using specialized organic-solid-water three-phase reaction systems has been shown to produce high-purity benzaldehyde directly, avoiding complex purification steps. azom.com Another approach involves the development of novel photocatalysts, such as those based on graphitic carbon nitride combined with magnetic nanoparticles, for the selective conversion of benzyl alcohol to benzaldehyde, which also allows for easy catalyst recovery. researchgate.net

Interactive Table: Overview of Benzaldehyde Synthesis Methods

| Method | Reactants | Key Features/Catalysts | Primary Application |

|---|---|---|---|

| Toluene Oxidation | Toluene, Air/Oxygen | Liquid-phase with cobalt catalysts or vapor-phase with V₂O₅. google.comwur.nl | Major industrial production. wikipedia.org |

| Benzal Chloride Hydrolysis | Benzal Chloride, Water | An early industrial method. britannica.comgoogle.com | Historical industrial route. |

| Gatterman-Koch Reaction | Benzene, Carbon Monoxide, HCl | Anhydrous aluminium chloride, cuprous chloride. wikipedia.orgvedantu.com | Laboratory/Named reaction synthesis. |

| Etard's Reaction | Toluene, Chromyl Chloride | Forms a chromium complex intermediate. vedantu.com | Laboratory synthesis. |

| Rosenmund Reduction | Benzoyl Chloride, Hydrogen | Palladium catalyst on barium sulfate. vedantu.com | Laboratory synthesis. |

| Electrochemical Oxidation | Benzyl Alcohol | Superwetting organic-solid-water interfaces. azom.com | Modern, high-purity synthesis. azom.com |

| Photocatalytic Oxidation | Benzyl Alcohol, Air | g-CN-T/Fe₃O₄ composite photocatalyst. researchgate.net | Green chemistry research. |

Chemical Transformations:

Benzaldehyde's reactivity, centered around its aldehyde group and aromatic ring, makes it a versatile intermediate for numerous chemical transformations that have been extensively studied. researchgate.net It readily oxidizes in the air to form benzoic acid and can be reduced via hydrogenation to benzyl alcohol. wikipedia.org Classic named reactions involving benzaldehyde are cornerstones of organic chemistry education and industrial synthesis. The Perkin reaction, for example, uses anhydrous sodium acetate (B1210297) and acetic anhydride (B1165640) to produce cinnamic acid. britannica.com The Cannizzaro reaction demonstrates disproportionation, where in the presence of a strong base, one molecule of benzaldehyde is reduced to benzyl alcohol while another is oxidized to benzoic acid. wikipedia.org Furthermore, the benzoin (B196080) condensation, catalyzed by cyanide, links two molecules of benzaldehyde to form benzoin. wikipedia.org Modern research continues to explore its utility, for example, in aldehyde-ketone condensation reactions to create biofuel precursors and in photochemical transformations where it can act as a photoinitiator. nih.govresearchgate.net

Contemporary Significance of Benzaldehyde in Fundamental and Applied Chemical Sciences

In the contemporary chemical landscape, benzaldehyde remains a chemical of high importance, bridging fundamental research and large-scale industrial application. chemicalbull.com Its primary role is as a versatile precursor and key intermediate in the synthesis of a wide array of other organic compounds. wisdomlib.orgtechvina.vn

In applied sciences, it is indispensable in the production of pharmaceuticals, agrochemicals (including insecticides and herbicides), dyes, and pigments. chemicalbull.com The fragrance and flavor industries continue to utilize it for its characteristic almond scent. chemicalbull.com It serves as a building block for polymers and plastics, often through its conversion to benzyl alcohol, which is used in the manufacture of resins and coatings. chemicalbull.com

In fundamental research, benzaldehyde is a model compound for studying reaction mechanisms. Recent high-level ab initio calculations have been performed to understand its H-atom abstraction reactions, which is critical for the kinetic modeling of aromatic aldehyde combustion. acs.org It is also a key reactant in developing novel catalytic systems, including biocatalytic reductions using enzymes from plant waste, which aligns with the principles of green chemistry. scielo.org.mx Its role in photocatalysis is an active area of investigation, where it can function as a photocatalyst itself to promote reactions like the generation of carbon-centered radicals. researchgate.net This dual role as both a foundational industrial chemical and a subject of advanced scientific inquiry underscores the enduring significance of benzaldehyde. chemicalbull.comacs.org

Structure

2D Structure

3D Structure

Properties

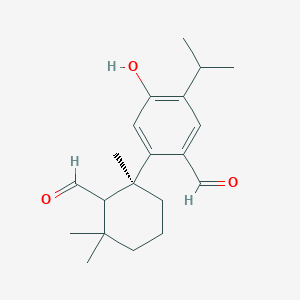

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-[(1S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-hydroxy-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3/t18?,20-/m1/s1 |

InChI Key |

WFKAJHXRTWDPAT-ROPPNANJSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C(C(=C1)C=O)[C@]2(CCCC(C2C=O)(C)C)C)O |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzaldehyde and Its Derivatives

Catalytic Oxidation Pathways for Benzaldehyde (B42025) Production

The synthesis of benzaldehyde, a key aromatic aldehyde, is achieved through various catalytic oxidation pathways, primarily involving the selective oxidation of toluene (B28343) and benzyl (B1604629) alcohol. These methods are continuously being refined to improve efficiency, selectivity, and environmental sustainability.

Selective Oxidation of Toluene and Benzyl Alcohol

The selective oxidation of toluene to benzaldehyde is a significant industrial process, though it presents challenges due to the higher reactivity of benzaldehyde compared to toluene, often leading to over-oxidation to benzoic acid. bohrium.com The gas-phase oxidation of toluene offers a green, chlorine-free route to benzaldehyde, but its efficiency is often limited by the catalyst's performance. bohrium.com Researchers have explored various catalytic systems to enhance selectivity. For instance, bimetallic Cu-V oxides supported on amorphous SiO2 have demonstrated high selectivity (87.3%) and toluene conversion (84.1%) under mild conditions using peroxydisulfate (B1198043) as the oxidant. rsc.org Another approach involves using Co-ZIF (zeolitic imidazolate frameworks) nanocatalysts, which achieved a 92.30% toluene conversion and 91.31% selectivity to benzaldehyde at low pressure and temperature. mdpi.com The presence of N-hydroxyphthalimide (NHPI) as a co-catalyst has been shown to be crucial in some systems for achieving high yields. mdpi.comacs.org

The selective oxidation of benzyl alcohol to benzaldehyde is another fundamental and widely studied transformation. rsc.org This reaction is important in both academic research and the fine chemical industry. researchgate.net Various oxidizing agents and catalytic systems have been employed. A rapid and highly selective method utilizes phase transfer catalysis (PTC) with aqueous acidic dichromate, resulting in excellent yields of benzaldehyde with no detectable benzoic acid formation. chesci.com Metal nitrates, such as ferric nitrate (B79036), have also been used to effectively oxidize benzyl alcohol under mild conditions, achieving high conversion and selectivity (up to 95%). frontiersin.org The catalytic activity is attributed to the cyclic transformation of Fe³⁺ and Fe²⁺. frontiersin.org Furthermore, cerium-based catalysts in the presence of eco-friendly oxidants are being explored for the exclusive production of benzaldehydes from benzyl alcohols. orientjchem.org

| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |

| Co-ZIF/NHPI | Toluene | O₂ | 92.30 | 91.31 | mdpi.com |

| Cu-V/SiO₂ | Toluene | Peroxydisulfate | 84.1 | 87.3 | rsc.org |

| Fe₂O₃/HZSM-5 | Toluene | H₂O₂ | 17.3 | 51.4 | acs.org |

| Fe(NO₃)₃·9H₂O | Benzyl Alcohol | - | 94.9 | >95 | frontiersin.org |

| Acidic Dichromate/PTC | Benzyl Alcohol | Dichromate | >90 | High | chesci.com |

Photoredox and Electrocatalytic Approaches in Benzaldehyde Synthesis

In recent years, photoredox and electrocatalytic methods have emerged as powerful and sustainable alternatives for benzaldehyde synthesis. These techniques often operate under mild conditions and can offer high selectivity.

Visible-light photoredox catalysis utilizes photocatalysts, such as ruthenium polypyridyl complexes, which upon photoexcitation can engage in single-electron transfer processes with organic substrates. princeton.edu This has been applied to generate benzoyl radicals from benzaldehydes for various chemical transformations. nih.gov For instance, photoredox catalysis can mediate the acylation of phenanthridines using benzaldehydes as the benzoyl radical source. nih.gov Another application involves the generation of acyl radicals from aldehydes for the synthesis of coumarins and other heterocycles. nih.gov

Electrosynthesis represents a green and promising approach for producing valuable organic chemicals like benzaldehyde. confex.com A significant challenge in the electrooxidation of benzyl alcohol is the potential for overoxidation to benzoic acid. azom.com To address this, an organic-solid-water (OSW) three-phase reaction system has been developed. This system allows for the direct use of concentrated benzyl alcohol and facilitates the separation of the high-purity benzaldehyde product, achieving a Faradaic efficiency of 97%. azom.com Another innovative approach decouples the synthesis of benzaldehyde from the electrode compartment into a chemical reactor using a vanadium-based flow cell. This method achieves up to 99% selectivity for benzaldehyde by using the VO²⁺/VO₂⁺ redox couple, which thermodynamically disfavors the formation of benzoic acid. confex.com Electrocatalytic hydrogenation (ECH) of benzaldehyde to produce benzyl alcohol has also been studied, with materials like carbon-covered copper electrodes showing promise in modulating selectivity. figshare.comacs.org

| Method | Substrate | Key Features | Product | Selectivity/Yield | Reference |

| Electrosynthesis (OSW) | Benzyl Alcohol | Three-phase system, high substrate concentration | Benzaldehyde | 97% Faradaic Efficiency | azom.com |

| Redox-Mediated Electrosynthesis | Benzyl Alcohol | Decoupled reactor, Vanadium flow cell | Benzaldehyde | Up to 99% | confex.com |

| Photoredox Catalysis | Benzaldehydes | Generation of benzoyl radicals | Acylated Phenanthridines | 27-73% Yield | nih.gov |

| Electrocatalytic Oxidation | Benzaldehyde | Gold nanoparticles on TiO₂ | Benzoic Acid | - | mdpi.com |

Hydrolysis and Retro-Aldol Reactions for Benzaldehyde Generation

While oxidation pathways are dominant, hydrolysis reactions also serve as a method for benzaldehyde production. Commercially, benzaldehyde can be synthesized through the hydrolysis of benzal chloride. researchgate.net However, a significant drawback of this method is the potential for residual chlorine in the final product. researchgate.net

The retro-aldol reaction, the reverse of the aldol (B89426) condensation, can also be a source of aldehydes. While not a primary synthetic route for unsubstituted benzaldehyde itself, it is a fundamental reaction in organic chemistry and can be relevant in the context of substituted benzaldehydes or in complex reaction mechanisms where benzaldehyde is an intermediate or a byproduct.

Multicomponent Reaction Strategies Incorporating Benzaldehyde

Benzaldehyde is a versatile building block in multicomponent reactions (MCRs), which are powerful tools in organic synthesis for constructing complex molecules in a single step. These reactions are highly atom-economical and efficient.

One of the most well-known MCRs involving benzaldehyde is the Biginelli reaction , which synthesizes dihydropyrimidinones from an aldehyde (like benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea. This reaction has been extensively studied and optimized using various catalysts.

Another important MCR is the Hantzsch dihydropyridine (B1217469) synthesis , where benzaldehyde reacts with two equivalents of a β-ketoester and an ammonia (B1221849) source to form a dihydropyridine scaffold, a core structure in many pharmaceuticals.

The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone. When benzaldehyde is used, it leads to the formation of α-acyloxy carboxamides. A subsequent related reaction is the Ugi reaction , a four-component reaction involving an aldehyde (such as benzaldehyde), an amine, a carboxylic acid, and an isocyanide, to produce a bis-amide.

These MCRs highlight the utility of benzaldehyde in rapidly generating molecular diversity and accessing complex scaffolds relevant to medicinal chemistry and materials science.

Derivatization Strategies for Benzaldehyde Analogs

The core structure of benzaldehyde can be readily modified to produce a wide array of analogs with diverse properties and applications. These derivatization strategies often focus on introducing new functional groups or building heterocyclic systems.

Synthesis of Benzaldehyde-Containing Heterocyclic Systems

Benzaldehyde is a crucial precursor for the synthesis of numerous heterocyclic compounds. Its aldehyde functionality allows it to participate in various cyclization and condensation reactions.

For example, benzaldehyde reacts with o-phenylenediamine (B120857) to form 2-phenyl-1H-benzo[d]imidazole. It can also be used in the synthesis of quinolines through reactions like the Doebner-von Miller reaction , where it reacts with anilines and α,β-unsaturated carbonyl compounds.

Furthermore, benzaldehyde is a key starting material for the synthesis of flavanones and chalcones, which are precursors to flavonoids. In a typical reaction, benzaldehyde undergoes a Claisen-Schmidt condensation with an acetophenone (B1666503) to form a chalcone, which can then be cyclized to a flavanone.

The versatility of benzaldehyde in these reactions makes it an indispensable tool for synthetic chemists creating novel heterocyclic structures for various applications, including pharmaceuticals and functional materials.

Formation of Functionalized Benzaldehyde Ethers

The synthesis of functionalized benzaldehyde ethers is a significant area of research, as these compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. rjpn.org The Williamson ether synthesis is a classical and widely employed method for this purpose. organic-chemistry.orgedu.krd This reaction typically involves the deprotonation of a hydroxybenzaldehyde with a base to form a phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org

Several modifications and improvements to the Williamson ether synthesis have been developed to enhance its efficiency and applicability. For instance, the use of triethylamine (B128534) as a catalyst in a micellar medium has been reported for the synthesis of 4-phenacyloxy benzaldehyde derivatives from 4-hydroxybenzaldehyde (B117250) and phenacyl bromide. orientjchem.orgresearchgate.net This method offers high yields and purity. orientjchem.org Another approach involves a one-pot O-alkylation/Wittig olefination of hydroxybenzaldehydes in dimethyl sulfoxide (B87167) (DMSO) to produce alkoxycinnamates in high yields. researchgate.netmdpi.com

The choice of base and solvent system is critical for the success of the O-alkylation. While strong bases like sodium hydride (NaH) are effective, milder bases such as silver oxide (Ag2O) can be used for selective protection of hydroxyl groups. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be employed for protection. organic-chemistry.org Research has also explored the use of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases. google.com

Recent studies have also focused on the synthesis of benzaldehyde ethers with specific functionalities for various applications. For example, ether derivatives of benzaldehyde have been synthesized and reacted with amlodipine (B1666008) to create new Schiff base compounds with potential biological activity. edu.krd Furthermore, the alkylation of hydroxybenzaldehydes with chloroacetic acid has been investigated to introduce a carboxyl group, enhancing the water solubility of the resulting aldehydes.

Green Chemistry Principles in Benzaldehyde Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzaldehyde and its derivatives to minimize environmental impact and enhance sustainability. rjpn.org Key areas of focus include the development of solvent-free reactions, improving atom economy, and utilizing alternative energy sources like microwaves and ultrasound. rjpn.orgjocpr.com

Solvent-Free and Atom-Economical Methodologies

Solvent-free reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. rjpn.org A notable example is the solvent-free Knoevenagel condensation of benzaldehydes with malonic acid, which uses environmentally benign amines or ammonium (B1175870) salts as catalysts. tandfonline.comresearchgate.net This method produces α,β-unsaturated acids with high yields and purity. tandfonline.comresearchgate.net Another approach is the solvent-free aerobic oxidation of benzyl alcohol to benzaldehyde using a palladium catalyst supported on carbon nitride/ceria composites. rsc.org

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. jocpr.com Reactions with high atom economy minimize the generation of waste. jocpr.com Catalytic reactions, such as the catalytic hydrogenation of benzaldehyde, are inherently more atom-economical than stoichiometric reactions. jocpr.com For instance, the aerobic oxidative cleavage of meso-hydrobenzoin (B1201251) to benzaldehyde using a heterogeneous catalyst demonstrates an efficient and atom-economical process. researchgate.net The Diels-Alder reaction is another example of a highly atom-economical transformation. nih.gov

Microwave-Assisted and Ultrasound-Enhanced Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgresearchgate.net The synthesis of dibenzylidenecyclohexanone derivatives through a crossed aldol condensation of benzaldehyde and cyclohexanone (B45756) has been successfully carried out using microwave irradiation. semanticscholar.orgugm.ac.id Similarly, the synthesis of chalcones from aryl methyl ketones and substituted benzaldehydes has been achieved efficiently under microwave conditions. scholarsresearchlibrary.com Benzaldehyde-functionalized ionic liquids have also been synthesized in good yields using microwave irradiation. researchgate.netresearchgate.net

Ultrasound has also been shown to enhance the rate and selectivity of chemical reactions. acs.org The ultrasound-enhanced synthesis of benzaldehyde from benzyl alcohol using sodium hypochlorite (B82951) as an oxidant and a phase-transfer catalyst has been reported to give high yields in a significantly reduced reaction time. xdhg.com.cn Another study demonstrated that the use of ultrasound in the oxidation of benzyl alcohol with hydrogen peroxide increased the yield of benzaldehyde by 45% compared to silent conditions. nih.govmdpi.com The Cannizzaro reaction of benzaldehyde has also been shown to be more energy-efficient when conducted under ultrasonication. These techniques represent promising green alternatives for the synthesis of benzaldehyde and its derivatives. rjpn.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of Benzaldehyde

Oxidative Transformations of the Aldehyde Moiety

The aldehyde functional group in benzaldehyde (B42025) is susceptible to oxidation, a transformation that has been the subject of numerous kinetic and mechanistic inquiries. These studies encompass both metal-mediated and non-metal-mediated pathways, including radical chain reactions.

The oxidation of benzaldehyde to its corresponding carboxylic acid, benzoic acid, can be achieved by a variety of oxidizing agents. The kinetics of these reactions reveal important details about their mechanisms. For instance, the oxidation by reagents like piperidinium (B107235) chlorochromate (PCC) and benzimidazolium fluorochromate (BIFC) in an aqueous acetic acid medium demonstrates a first-order dependence on the concentrations of both the oxidant and benzaldehyde. acs.orgmdpi.com These reactions are also typically acid-catalyzed, showing a fractional or first-order dependence on the hydrogen ion concentration. acs.orgmdpi.com

Kinetic studies using different oxidizing agents have elucidated the elementary steps of the oxidation process. The oxidation by N-chlorosaccharin in an aqueous acetic acid and perchloric acid medium is first-order with respect to both the oxidant and the substrate and is acid-catalyzed. jove.com Similarly, oxidation involving chromic acid suggests a mechanism where an intermediate, the chromic acid ester of hydrated benzaldehyde, is formed. jove.com The rate of this reaction is proportional to the first power of the concentrations of benzaldehyde and the acid chromate (B82759) ion. jove.com A significant deuterium (B1214612) isotope effect (kH/kD) of 7.0 was observed in the oxidation by hexachloroiridate(IV), indicating that the cleavage of the aldehydic C-H bond is the rate-determining step of the reaction. jove.com

The reaction conditions and the nature of the oxidant significantly influence the reaction rate and mechanism. In the oxidation by bromine, catalyzed by transition metal ions in aqueous acetic acid, the reaction is first-order in both benzaldehyde and bromine. brainly.com The catalytic activity of the metal ions was found to follow the order: Fe³⁺ > Co²⁺ > Mn²⁺ > Ni²⁺ > Zn²⁺. brainly.com Density functional theory (DFT) calculations on the oxidation by cobalt-peroxo complexes have identified competing mechanisms: a nucleophilic attack pathway and a hydrogen atom transfer (HAT) pathway, with the former being more favorable. magritek.commsu.edu

Table 1: Kinetic Parameters for the Oxidation of Benzaldehyde with Various Oxidants

| Oxidant | Medium | Order in [Benzaldehyde] | Order in [Oxidant] | Order in [H⁺] | Key Mechanistic Feature |

|---|---|---|---|---|---|

| Piperidinium Chlorochromate | Aqueous Acetic Acid | 1 | 1 | Fractional | Acid-catalyzed. acs.org |

| Benzimidazolium Fluorochromate | Aqueous Acetic Acid | 1 | 1 | 1 | Hammett plot is linear with a positive ρ value. mdpi.com |

| N-Chlorosaccharin | Aqueous Acetic Acid/HClO₄ | 1 | 1 | Catalyzed | Oxidation of the hydrated form of the aldehyde. jove.com |

| Hexachloroiridate(IV) | Spectrophotometric | 1 | 1 | Small influence | Rate-determining C-H bond cleavage. jove.com |

| Bromine (uncatalyzed) | Aqueous Acetic Acid | 1 | 1 | - | Stoichiometry of 1:1 (benzaldehyde:bromine). brainly.com |

| Sodium Dichromate | Aqueous | - | - | - | Involves hydration prior to oxidation. researchgate.net |

This table provides a summary of kinetic data from various studies on benzaldehyde oxidation.

Radical-Mediated Oxidation Pathways

Benzaldehyde readily undergoes autoxidation in the presence of air (oxygen), a process that proceeds via a free-radical chain mechanism. pearson.comdoubtnut.com This reaction is a classic example of radical-mediated oxidation and is responsible for the common observation of benzoic acid formation in samples of benzaldehyde exposed to the atmosphere. pearson.com

The autoxidation cascade involves several key steps: doubtnut.comresearchgate.net

Initiation: The reaction begins with the formation of benzoyl radicals (PhCO•). This can be triggered by light, heat, or the presence of radical initiators. doubtnut.comresearchgate.net The reaction between benzaldehyde and triplet oxygen can also generate benzoyl and hydroperoxy radicals. doubtnut.com

Propagation: The benzoyl radical rapidly reacts with molecular oxygen (O₂) to form a benzoylperoxy radical (PhC(O)OO•). pearson.comdoubtnut.com This peroxy radical is a key chain-carrying species. It can abstract a hydrogen atom from another benzaldehyde molecule to form perbenzoic acid (PhC(O)OOH) and a new benzoyl radical, which continues the chain. pearson.comresearchgate.net

Termination: The chain reaction is terminated by the combination of two radicals, for example, the self-reaction of two benzoylperoxy radicals to form inert products. researchgate.net

Interestingly, the presence of benzyl (B1604629) alcohol, even in small amounts, can inhibit the autoxidation of benzaldehyde. pearson.com Electron paramagnetic resonance (EPR) studies have shown that benzyl alcohol intercepts the benzoylperoxy radicals via hydrogen atom transfer, thus breaking the chain reaction. pearson.com The process relies on the generation of reactive radical intermediates which are responsible for C-H activation. wikipedia.orgresearchgate.net

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of benzaldehyde is a prime target for nucleophiles. These addition reactions are fundamental to many important synthetic transformations, including the formation of acetals and various condensation reactions.

Benzaldehyde reacts with alcohols in the presence of an acid catalyst to form acetals. This reaction is a reversible nucleophilic addition process that occurs in two main stages. pearson.comvaia.com Since benzaldehyde is an aldehyde, the product is an acetal (B89532); ketals are formed from ketones.

The mechanism for acid-catalyzed acetal formation is as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. pearson.com

Nucleophilic Attack by Alcohol: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. pearson.com

Deprotonation to Form a Hemiacetal: A proton is transferred from the oxonium ion to a base (like another alcohol molecule), yielding a neutral hemiacetal, also known as a half-acetal. pearson.comjove.com Hemiacetals are generally unstable intermediates in this context. wikipedia.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). pearson.com

Formation of a Resonance-Stabilized Cation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized carbocation (an oxocarbenium ion).

Attack by a Second Alcohol Molecule: A second molecule of alcohol attacks the carbocation.

Deprotonation to Yield the Acetal: The resulting protonated acetal is deprotonated, regenerating the acid catalyst and forming the final acetal product. pearson.com

The reaction is reversible, and the acetal can be hydrolyzed back to benzaldehyde and the alcohol by treatment with aqueous acid. acs.org Kinetic studies using heterogeneous catalysts like Amberlite IR-120 have been modeled using the Eley-Rideal mechanism, where the reaction occurs between an adsorbed water molecule and a molecule of acetal in the bulk phase during hydrolysis. acs.orgrsc.org

Benzaldehyde, which lacks α-hydrogens, is an excellent substrate for crossed condensation reactions with enolizable carbonyl compounds or other acidic C-H partners.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between benzaldehyde and an aldehyde or ketone that possesses at least one α-hydrogen. jove.comjove.com The reaction mechanism involves:

Enolate Formation: The base (e.g., hydroxide) removes an α-hydrogen from the enolizable carbonyl compound (like acetone) to form a nucleophilic enolate ion. magritek.compraxilabs.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate. magritek.com

Protonation: The alkoxide is protonated by a proton source (typically water, formed in the first step) to give a β-hydroxy carbonyl compound (an aldol (B89426) addition product). vedantu.com

Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a stable α,β-unsaturated carbonyl compound. magritek.compraxilabs.com The dehydration is often favorable because the resulting double bond is in conjugation with both the aromatic ring and the carbonyl group, leading to an extended π-system. jove.com

Henry Reaction (Nitroaldol Reaction): This reaction is a base-catalyzed carbon-carbon bond-forming reaction between benzaldehyde and a nitroalkane, such as nitromethane. researchgate.netwikipedia.org

Nitronate Formation: A base removes the acidic α-proton from the nitroalkane to form a resonance-stabilized carbanion known as a nitronate. wikipedia.org

Nucleophilic Addition: The nucleophilic carbon of the nitronate attacks the carbonyl carbon of benzaldehyde. wikipedia.org

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base used, yielding a β-nitro alcohol. wikipedia.org

All steps in the Henry reaction are reversible. wikipedia.org Kinetic studies have shown a significant kinetic isotope effect, confirming that the C-H bond cleavage in the nitroalkane is involved in the rate-limiting step. mdpi.com

Acetalization and Ketalization Mechanisms

Electrophilic Aromatic Substitution Reactions of the Benzaldehyde Ring

The formyl group (-CHO) of benzaldehyde significantly influences the reactivity of the aromatic ring towards electrophiles. The formyl group is an electron-withdrawing group, primarily due to its strong negative resonance (-R) and inductive (-I) effects. This withdrawal of electron density deactivates the benzene (B151609) ring, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene itself. msu.edulibretexts.org

This deactivation is not uniform across all positions. The resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack show that the positive charge is placed on the ortho and para positions. libretexts.org However, when the attack is at the meta position, the positive charge is not placed on the carbon atom directly attached to the electron-withdrawing formyl group. uomustansiriyah.edu.iq Placing a positive charge adjacent to the positively polarized carbonyl carbon is highly unfavorable. libretexts.org Consequently, the intermediates for ortho and para attack are destabilized relative to the intermediate for meta attack.

As a result, the formyl group acts as a meta-director . Electrophilic substitution on benzaldehyde occurs preferentially at the meta position. doubtnut.comaakash.ac.in

A common example is the nitration of benzaldehyde . The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). askfilo.com The reaction yields primarily m-nitrobenzaldehyde. researchgate.netyoutube.com While the reaction is generally directed to the meta position, some ortho isomer can be formed, with the ratio depending on reaction conditions. acs.orgresearchgate.net Continuous flow microreactor systems have been shown to allow for safer nitration of benzaldehyde with reduced reaction times. acs.org Similarly, halogenation of benzaldehyde, for instance with Br₂ and a Lewis acid catalyst like FeBr₃, also results in the formation of the meta-substituted product, m-bromobenzaldehyde. brainly.com

Table 2: Products of Electrophilic Aromatic Substitution on Benzaldehyde

| Reaction | Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | conc. HNO₃, conc. H₂SO₄ | NO₂⁺ | m-Nitrobenzaldehyde youtube.com |

| Bromination | Br₂, FeBr₃ | Br⁺ | m-Bromobenzaldehyde brainly.com |

| Sulfonation | fuming H₂SO₄ | SO₃ | m-Benzenedisulfonic acid (as the aldehyde is oxidized under harsh conditions) |

This table summarizes typical electrophilic aromatic substitution reactions of benzaldehyde.

Reduction and Hydrogenation Processes of Benzaldehyde

The reduction and hydrogenation of benzaldehyde are fundamental transformations that yield valuable products such as benzyl alcohol and other derivatives. These processes can be achieved through various mechanisms, primarily involving catalytic hydrogenation and hydride transfer reactions. The efficiency and outcome of these reactions are heavily dependent on the catalyst, reaction conditions, and the specific mechanistic pathway followed.

Catalytic Hydrogenation Mechanisms of Benzaldehyde

The catalytic hydrogenation of benzaldehyde is a key industrial process, and understanding its underlying mechanisms is crucial for optimizing catalyst design and reaction conditions. Research has delved into various facets of this reaction, particularly using different metal catalysts and exploring both thermocatalytic and electrocatalytic routes.

One prominent area of investigation is the electrocatalytic hydrogenation (ECH) of benzaldehyde. On a copper (Cu) catalyst in an aqueous phase, the reaction not only produces benzyl alcohol but also a C-C coupled product, hydrobenzoin (B188758). acs.orgnih.gov The mechanism on Cu involves the initial addition of a hydrogen atom to the carbonyl oxygen of an adsorbed benzaldehyde molecule, forming a surface-bound hydroxy intermediate. acs.org This is followed by a second, rate-determining hydrogen addition to the alpha-carbon to yield benzyl alcohol. acs.orgnih.gov This process predominantly occurs via a proton-coupled electron transfer (PCET) mechanism. acs.orgnih.gov

Two primary pathways are generally considered for the hydrogenation of the benzaldehyde molecule: the hydroxy pathway and the alkoxy pathway. acs.org

Hydroxy Pathway: The carbonyl oxygen is hydrogenated first to create a surface hydroxy intermediate (ArCHOH*). A subsequent hydrogen addition to the alpha-carbon forms benzyl alcohol. acs.org

Alkoxy Pathway: The carbonyl carbon is hydrogenated first, forming an alkoxy intermediate (ArCH₂O*). This is followed by the hydrogenation of the oxygen atom to produce benzyl alcohol. acs.org

Studies using density functional theory (DFT) and ab initio molecular dynamics (AIMD) on palladium (Pd(111)) and platinum (Pt(111)) surfaces have provided further insights. cornell.eduresearchgate.net The hydrogenation over Pd(111) proceeds via the Langmuir-Hinshelwood mechanism, where the reaction is influenced by the presence of a water solvent and the surface charge. cornell.eduresearchgate.net The water solvent significantly lowers the activation energy for both C-H and O-H bond formation. cornell.eduresearchgate.net A notable finding is the divergence in preferred pathways between thermocatalytic and electrocatalytic hydrogenation. In thermocatalytic processes, C-H bond formation is favored both thermodynamically and kinetically, whereas, in electrocatalytic hydrogenation, the O-H bond formation pathway is preferred. cornell.eduresearchgate.net

| Catalyst/System | Proposed Mechanism | Key Findings |

| Copper (Cu) | Electrocatalytic Hydrogenation (ECH), Proton-Coupled Electron Transfer (PCET) | Proceeds via a hydroxy intermediate. Also catalyzes C-C coupling to form hydrobenzoin. acs.orgnih.gov |

| Palladium (Pd(111)) | Langmuir-Hinshelwood | The presence of H₂O solvent and surface charge significantly impacts the reaction. cornell.eduresearchgate.net |

| Thermocatalytic (Pd) | Langmuir-Hinshelwood | C-H bond formation is kinetically and thermodynamically preferred. cornell.eduresearchgate.net |

| Electrocatalytic (Pd) | Langmuir-Hinshelwood | O-H bond formation is the preferred pathway. cornell.eduresearchgate.net |

Hydride Transfer Investigations

Hydride transfer is another fundamental process for the reduction of benzaldehyde. These investigations often involve enzymatic systems or reactions with specific hydride-donating reagents.

In the context of enzymatic reactions, the reduction of benzaldehyde catalyzed by alcohol dehydrogenase has been a subject of extensive study to understand the nature of hydride transfer. pnas.org Studies involving kinetic isotope effects (KIEs) have been employed to probe the transition state of the reaction. For the yeast alcohol dehydrogenase (yADH) catalyzed reduction of benzaldehyde by NADH, a normal secondary KIE was measured, which helps in developing a comprehensive model for the "tunneling ready state" of the reaction. pnas.org This model aims to resolve long-standing ambiguities about the structure of the transition state. pnas.org Further research on horse liver alcohol dehydrogenase showed that substitutions of amino acid residues in the substrate-binding site significantly affect the catalytic efficiencies for benzaldehyde reduction, primarily by influencing the rate constants for hydride transfer. nih.gov

Non-enzymatic hydride transfer has also been explored. A study on the reduction of benzaldehyde by methoxide (B1231860) ion in aqueous methanol (B129727) revealed a bimolecular hydride transfer from the methoxide ion to benzaldehyde as a key reaction step. acs.org This reaction becomes dominant at low concentrations of benzaldehyde. acs.org The study also identified other competing reactions, including a crossed Cannizzaro reaction with formaldehyde (B43269) that results from the initial hydride transfer. acs.org The kinetic isotope effect for the hydride transfer from methoxide (kCH₃O⁻/kCD₃O⁻) was determined to be 2.2 ± 0.2. acs.org

| Hydride Source | System/Catalyst | Key Findings |

| NADH | Alcohol Dehydrogenase | Catalytic efficiency is largely associated with the rate constants for hydride transfer. nih.gov Kinetic studies help model the transition state. pnas.org |

| Methoxide Ion | Aqueous Methanol | Involves a direct bimolecular hydride transfer to benzaldehyde. acs.org |

Catalytic Systems in Benzaldehyde Chemistry Research

Heterogeneous Catalysis for Benzaldehyde (B42025) Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the reaction mixture and potential for reusability.

Recent research has highlighted the effectiveness of bimetallic and trimetallic systems. For instance, silica-supported copper (Cu), nickel (Ni), and cobalt (Co) catalysts have been prepared using an ultrasonic cavitation-impregnation method. Trimetallic catalysts, in particular, demonstrated superior performance in the liquid-phase oxidation of styrene (B11656) to benzaldehyde using tert-butyl hydroperoxide (TBHP) as the oxidant. The cooperative effect between the different metals on the mesoporous silica (B1680970) support is believed to be responsible for the enhanced activity.

A comparative study of bimetallic Cu-Ni nanoparticles supported on different materials, including a chromium(III) terephthalate (B1205515) metal-organic framework (MIL-101), TiO2, and carbon (C), was conducted for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde using molecular oxygen. mdpi.com The CuNi/TiO2, CuNi/MIL-101, and CuNi/C catalysts all showed high yields of benzaldehyde under optimized conditions. mdpi.com The catalytic activity was attributed to both the acidic sites on the support and the bimetallic Cu-Ni nanoparticles. mdpi.com

The role of mixed metal oxides (MMOs) as catalysts is significant due to their tunable acid-base and redox properties. researchgate.net For example, the Knoevenagel condensation of benzaldehyde with malononitrile (B47326) has been studied using ordered mesoporous mixed metal oxides, where the pore size of the catalyst was found to have a remarkable effect on catalytic activity. researchgate.net Furthermore, alkaline earth metal oxides like magnesium oxide (MgO), calcium oxide (CaO), and barium oxide (BaO) have been investigated for the reduction of benzaldehyde to benzyl alcohol. researchgate.net The reaction can proceed via a Cannizzaro reaction on MgO or by direct hydrogenation on irreducible oxides like CaO and BaO. researchgate.net

Table 1: Performance of Various Metal-Oxide Supported Catalysts in Benzaldehyde Synthesis Click on the headers to sort the table.

| Catalyst | Reaction | Oxidant/Reductant | Key Finding | Reference |

|---|---|---|---|---|

| 30CuNiCo/SiO₂ | Styrene Oxidation | TBHP | Showed 95% styrene conversion with 74% selectivity to benzaldehyde. | |

| CuNi/MIL-101 | Benzyl Alcohol Oxidation | O₂ | High yield of benzaldehyde, catalyst showed good stability and reusability. | mdpi.com |

| CuNi/TiO₂ | Benzyl Alcohol Oxidation | O₂ | Achieved high benzaldehyde yield at 100 °C under 5 bar O₂. | mdpi.com |

| MgO | Benzaldehyde Reduction | - (Cannizzaro) | Produces benzyl alcohol via the Cannizzaro reaction involving basic hydroxyl groups. | researchgate.net |

| CaO, BaO | Benzaldehyde Reduction | H₂ | Catalyzes the direct hydrogenation of benzaldehyde to benzyl alcohol. | researchgate.net |

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them excellent shape-selective catalysts and catalyst supports. Their high surface area, thermal stability, and tunable acidity contribute to their utility in various organic transformations, including those involving benzaldehyde.

In the selective oxidation of styrene to benzaldehyde, zeolite-based catalysts have shown significant promise. For instance, a Co-ZSM-11 catalyst, synthesized via a hydrothermal process followed by ion exchange, proved to be efficient for this reaction using hydrogen peroxide (H2O2) as the oxidant under microwave irradiation. mdpi.com Another study reported the encapsulation of cobalt oxide (Co3O4) particles within ZSM-5 zeolite (Co3O4@HZSM-5), which also served as an effective catalyst for styrene oxidation with H2O2. mdpi.com

Metal-loaded ZSM-5 zeolites, such as Cr-ZSM-5 and W-Cr-ZSM-5, have been investigated for the selective oxidation of styrene, exhibiting high catalytic activities. mdpi.com Mesoporous Cr/ZSM-5, in particular, demonstrated excellent styrene conversion and high selectivity for benzaldehyde. mdpi.com The incorporation of manganese into the MFI-type zeolite framework (Mn-ZSM-5) via a one-step hydrothermal method has also been explored. acs.org This catalyst showed remarkable activity in the gas-phase oxidation of benzyl alcohol, yielding up to 55% benzaldehyde. acs.org

The basic properties of zeolites can also be exploited. For example, CsNaX zeolites have been used for the deoxygenation of benzaldehyde to produce benzene (B151609) and toluene (B28343). researchgate.net Highly basic CsNaX, with an excess of cesium, was found to promote the direct decarbonylation of benzaldehyde to benzene. researchgate.net Furthermore, the reaction of 2'-hydroxyacetophenone (B8834) with benzaldehyde to form chalcones and flavanones has been catalyzed by H-ZSM-5, Mg-ZSM-5, and Ba-ZSM-5. researchgate.net

Table 2: Application of Zeolite-Based Catalysts in Benzaldehyde Chemistry Click on the headers to sort the table.

| Catalyst | Reaction | Reactants | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Co-ZSM-11 | Styrene Oxidation | Styrene, H₂O₂ | Benzaldehyde | Efficient under microwave irradiation. | mdpi.com |

| Co₃O₄@HZSM-5 | Styrene Oxidation | Styrene, H₂O₂ | Benzaldehyde | Well-organized structure with encapsulated Co₃O₄ particles. | mdpi.com |

| Cr/ZSM-5 (mesoporous) | Styrene Oxidation | Styrene, H₂O₂ | Benzaldehyde | >85% conversion and >74% selectivity. | mdpi.com |

| 2% Mn-ZSM-5 | Benzyl Alcohol Oxidation | Benzyl Alcohol | Benzaldehyde | Achieved a 55% yield in the gas phase. | acs.org |

| CsNaX | Benzaldehyde Deoxygenation | Benzaldehyde | Benzene, Toluene | Promotes direct decarbonylation to benzene. | researchgate.net |

| H-ZSM-5, Mg-ZSM-5, Ba-ZSM-5 | Condensation | 2'-hydroxyacetophenone, Benzaldehyde | 2'-hydroxychalcone, Flavanone | Catalyzes Claisen-Schmidt condensation. | researchgate.net |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for heterogeneous catalysis.

MOFs have been extensively studied in the context of benzaldehyde synthesis and transformations. For instance, M-MOF-74 materials (where M = Co, Cu, Zn) have been synthesized sustainably in methanol (B129727) at room temperature and tested as catalysts for the oxidation of styrene to benzaldehyde using tert-butylhydroperoxide. csic.es Cu-MOF-74, in particular, exhibited a high yield of benzaldehyde and maintained its structural integrity after the reaction. csic.es

The acetalization of benzaldehyde with methanol is another reaction where MOFs have shown great potential. MOF-808, with metallic centers of Zr(IV), Hf(IV), and Ce(IV), has been evaluated for this reaction. rsc.org The accessibility of both Lewis and Brønsted acid sites in MOF-808 contributes to its catalytic activity. rsc.org Similarly, lanthanide-based MOFs (Ln-Ox) have been used as heterogeneous catalysts for the same acetalization reaction, with product yields reaching up to 90% depending on the lanthanide metal center. acs.org The catalytic performance of MIL-100(Cr) and MIL-100(Fe) in the acetalization of benzaldehyde has also been investigated, with evidence suggesting that Brønsted acid sites, generated from water ligation to open-metal sites, are the primary active centers. acs.org

MOFs have also been employed as catalysts for C-C bond-forming reactions, such as the Henry reaction between benzaldehyde and nitromethane. A cobalt-based MOF, Co2(bdda)1.5(OAc)1·5H2O, has been shown to catalyze this reaction, affording an 83% yield in water. mdpi.com The basicity arising from azine groups in other MOFs, such as TMU-55 and HTMU-55, also facilitates this reaction. mdpi.com

Table 3: Performance of MOF Catalysts in Benzaldehyde Reactions Click on the headers to sort the table.

| Catalyst | Reaction | Reactants | Key Finding | Reference |

|---|---|---|---|---|

| Cu-MOF-74 | Styrene Oxidation | Styrene, tert-butylhydroperoxide | Gave the highest benzaldehyde yield and maintained its structure after the reaction. | csic.es |

| MOF-808 (Zr, Hf, Ce) | Acetalization | Benzaldehyde, Methanol | Possesses accessible Lewis and Brønsted acid sites for catalysis. | rsc.org |

| Ln-Ox MOFs | Acetalization | Benzaldehyde, Methanol | Product yields varied up to 90% depending on the lanthanide metal center. | acs.org |

| MIL-100(Cr), MIL-100(Fe) | Acetalization | Benzaldehyde, Methanol | Catalytic activity is primarily attributed to Brønsted acid sites. | acs.org |

| Co₂(bdda)₁.₅(OAc)₁·5H₂O | Henry Reaction | Benzaldehyde, Nitromethane | Afforded an 83% yield of the corresponding β-nitroalcohol in water. | mdpi.com |

Zeolite-Based Catalysts

Homogeneous Catalysis in Benzaldehyde Transformations

Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. However, their separation from the product can be challenging.

Transition metal complexes are at the forefront of homogeneous catalysis, enabling a wide range of transformations involving benzaldehyde. These complexes often feature ligands that can be fine-tuned to control the catalyst's reactivity and selectivity.

First-row transition metal complexes with 1,2,3-triazolylidene (trz) ligands have shown promise in various catalytic reactions. rsc.org For example, an iron-trz complex is active in the hydrosilylation of benzaldehyde, achieving quantitative yields in the presence of a base. rsc.org A manganese-trz complex can catalyze the oxidation of benzyl alcohol predominantly to benzaldehyde. rsc.org

Pincer-type complexes, where a ligand grips the metal center in a tridentate fashion, are another important class of catalysts. An iron-pincer complex has been reported for the hydrogenation of aldehydes, including benzaldehyde, with complete conversion achieved at a high turnover number. mdpi.com The mechanism often involves metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. mdpi.com

Schiff base complexes of transition metals are also effective catalysts. Copper(II), nickel(II), and cobalt(II) Schiff base complexes have been investigated for the oxidation of benzyl alcohol to benzaldehyde. dergipark.org.tr A Ni(II) complex, in particular, demonstrated high conversion using tert-butyl hydroperoxide (TBHP) as the oxidant. dergipark.org.tr The ligand o-(diphenylphosphino)benzaldehyde is a versatile precursor for creating hemilabile ligands that can stabilize intermediates in reactions such as the insertion of aldehydes into metal-hydride bonds. academie-sciences.fr

Table 4: Examples of Homogeneous Transition Metal Complex Catalysis in Benzaldehyde Reactions Click on the headers to sort the table.

| Catalyst Type | Metal Center | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| 1,2,3-triazolylidene (trz) Complex | Fe | Hydrosilylation of benzaldehyde | Quantitative yields achieved with a base co-catalyst. | rsc.org |

| 1,2,3-triazolylidene (trz) Complex | Mn | Oxidation of benzyl alcohol | Predominantly produces benzaldehyde (84% yield). | rsc.org |

| Pincer Complex | Fe | Hydrogenation of benzaldehyde | Complete conversion with a turnover number of 4000. | mdpi.com |

| Schiff Base Complex | Ni(II) | Oxidation of benzyl alcohol | 95% benzaldehyde conversion with TBHP as the oxidant. | dergipark.org.tr |

| o-(diphenylphosphino)benzaldehyde Complex | Mn, Pt | Stabilization of intermediates | Stabilizes hydroxyalkyl and alkoxide intermediates. | academie-sciences.fr |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. Solid base catalysts, on the other hand, provide a heterogeneous approach to base-catalyzed reactions, simplifying catalyst-product separation.

The aldol (B89426) condensation of benzaldehydes with acetone (B3395972) is a classic example where organocatalysis has been successfully applied. Alkanolamine-functionalized silica has been investigated as a bifunctional acid-base catalyst for this reaction. acs.org The study explored the effects of intramolecular cooperativity between the secondary amine and terminal hydroxyl groups on the catalyst's activity. acs.org

Solid base catalysts are particularly relevant for C-C bond-forming reactions like the Henry reaction (nitroaldol reaction) and Knoevenagel condensation. Layered double hydroxides (LDHs) have been shown to be effective and environmentally benign catalysts for the Henry reaction between benzaldehyde and nitromethane, producing nitroalcohols in good yields. scirp.org The use of solid bases avoids the formation of salt byproducts associated with traditional homogeneous base catalysis. scirp.org

The Knoevenagel condensation of benzaldehyde with active methylene (B1212753) compounds has been catalyzed by various solid bases. researchgate.net Polyoxometalates (POMs), such as isopolyoxometalates and lacunary POMs, have demonstrated high catalytic activities for the condensation of benzaldehyde with compounds like malononitrile and ethyl cyanoacetate. mdpi.com The high negative charge of the POMs is considered crucial for their catalytic performance. mdpi.com

Table 5: Applications of Organocatalysts and Solid Base Catalysts in Benzaldehyde Reactions Click on the headers to sort the table.

| Catalyst Type | Reaction | Reactants | Key Finding | Reference |

|---|---|---|---|---|

| Alkanolamine-functionalized silica | Aldol Condensation | 4-Nitrobenzaldehyde, Acetone | Investigated intramolecular acid-base cooperativity. | acs.org |

| Layered Double Hydroxides (LDHs) | Henry Reaction | Benzaldehyde, Nitromethane | Provides an environmentally friendly alternative to soluble bases. | scirp.org |

| Polyoxometalates (POMs) | Knoevenagel Condensation | Benzaldehyde, Malononitrile/Ethyl cyanoacetate | High catalytic activity attributed to the high negative charge of the POMs. | mdpi.com |

Transition Metal Complex Catalysis

Biocatalysis and Enzymatic Transformations Involving Benzaldehyde

Biocatalysis offers an environmentally conscious alternative for chemical synthesis, leveraging the high selectivity and efficiency of enzymes. In the context of benzaldehyde, enzymatic transformations are pivotal for both its production from various precursors and its use in subsequent value-added reactions.

The microbial and plant-based production of benzaldehyde, prized for its characteristic almond-like aroma, is a significant area of research, offering a "natural" alternative to chemical synthesis. researchgate.net Several enzymatic pathways have been identified that convert precursors like L-phenylalanine into benzaldehyde.

One major pathway begins with the deamination of L-phenylalanine. asm.org This can be initiated by phenylalanine ammonia (B1221849) lyase (PAL) , an enzyme found in plants and some fungi, which converts L-phenylalanine to trans-cinnamic acid. asm.org This intermediate can then be converted to benzaldehyde through several proposed routes, including a β-oxidative pathway. asm.org In the fungus Bjerkandera adusta, it has been shown that trans-cinnamic acid is converted into various aromatic acids, with benzaldehyde as a key metabolic intermediate. asm.org

Another pathway involves mandelonitrile (B1675950) lyase (also known as hydroxynitrile lyase or HNL), which catalyzes the cleavage of mandelonitrile into benzaldehyde and cyanide. wur.nl This is a key step in the metabolism of cyanogenic glycosides found in many plants. wur.nl

The following table summarizes key enzymatic pathways for benzaldehyde production.

Table 1: Selected Enzymatic Pathways for Benzaldehyde Production

| Pathway | Precursor | Key Enzyme(s) | Organism/System | Reported Yield/Conversion |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) Pathway | L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | Plants, Fungi (e.g., Bjerkandera adusta) asm.org | Intermediate in a complex metabolic network. asm.org |

| Multi-enzyme Cascade | L-Phenylalanine | L-amino acid deaminase, 4-hydroxymandelate (B1240059) synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), Benzoylformate decarboxylase (BFDC) nih.gov | Engineered Escherichia coli nih.gov | Low yield due to phenylpyruvic acid accumulation with wild-type enzymes. nih.gov |

| Multi-enzyme Cascade with Engineered HMAS | L-Phenylalanine | L-amino acid deaminase, Engineered 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, Benzoylformate decarboxylase | Engineered Escherichia coli nih.gov | 84% conversion from 100 mM L-phenylalanine. nih.gov |

Directed evolution and rational enzyme design are powerful strategies to overcome the limitations of natural enzymes, tailoring them for specific industrial applications. scispace.com These techniques aim to improve enzyme properties such as catalytic activity, stability, and substrate specificity. scispace.com A significant advantage of directed evolution is that it does not require detailed knowledge of the protein's structure or mechanism. scispace.com

A notable success in this area involves the engineering of 4-hydroxymandelate synthase (HMAS) from Actinoplanes teichomyceticus. researchgate.netnih.gov Wild-type versions of the multi-enzyme pathway for benzaldehyde production were inefficient due to the accumulation of phenylpyruvic acid. nih.gov Through random and site-directed mutagenesis, a quadruple mutant of HMAS (A199V/Q206R/I217V/K337Q) was created that exhibited 2.4-fold higher activity than the wild-type enzyme. nih.gov An E. coli strain expressing this mutant achieved an 84% conversion of L-phenylalanine to benzaldehyde, a significant increase from the 37% achieved with the wild-type enzyme. nih.gov

Benzaldehyde lyase (BAL) from Pseudomonas fluorescens is another important enzyme that has been a target for engineering. rsc.orgnih.gov BAL catalyzes the stereoselective formation of α-hydroxy ketones via benzoin (B196080) condensation. nih.gov Researchers have applied directed evolution to engineer a BAL from Herbiconiux sp. to achieve the coupling of different aldehydes, including formaldehyde (B43269). researchgate.net In another study, a machine learning model was used to identify a highly thermostable BAL from Rhodococcus erythropolis. nih.govresearchgate.net Rational design was then used to create variants with altered substrate scopes by mutating residues in the binding site, leading to significantly increased thermostability compared to the previously known BAL. nih.gov

These examples highlight how enzyme engineering can overcome bottlenecks in biocatalytic pathways and create novel biocatalysts for synthesizing valuable chemicals from or involving benzaldehyde.

Table 2: Examples of Engineered Enzymes in Benzaldehyde-Related Reactions

| Enzyme | Engineering Strategy | Key Mutations/Modifications | Improved Property | Result |

|---|---|---|---|---|

| 4-Hydroxymandelate Synthase (A. teichomyceticus) | Random & Site-Directed Mutagenesis | A199V/Q206R/I217V/K337Q | Catalytic Activity | 2.4-fold higher activity; 84% conversion of L-phenylalanine to benzaldehyde. researchgate.netnih.gov |

| Benzaldehyde Lyase (R. erythropolis) | Rational Design (guided by Machine Learning) | Q112L, E393Y, S416G, T479F | Thermostability & Substrate Scope | Up to 22°C increase in T₅₀; altered substrate scope for α-hydroxy ketone synthesis. nih.gov |

Enzymatic Production Pathways of Benzaldehyde

Photocatalysis and Electrocatalysis in Benzaldehyde Chemistry

Photocatalysis and electrocatalysis represent promising green chemistry approaches for organic synthesis, utilizing light or electrical energy, respectively, to drive chemical reactions under mild conditions. rjpn.orgfigshare.com These technologies are actively being explored for both the synthesis of benzaldehyde and its subsequent conversion into other valuable chemicals.

Photocatalysis often involves the use of semiconductor materials that, upon light irradiation, generate electron-hole pairs capable of initiating redox reactions. univ-blida.dz A common application is the selective oxidation of alcohols to aldehydes. rsc.org The photocatalytic oxidation of benzyl alcohol to benzaldehyde has been demonstrated using various materials, including Pt/CdS and g-C₃N₄-based photocatalysts. rsc.orgoaepublish.comresearchgate.net Similarly, the selective oxidation of toluene to benzaldehyde can be achieved using photocatalysts like TiO₂-pillared montmorillonite, which showed higher activity for benzaldehyde production compared to standard TiO₂ (Degussa P25). univ-blida.dzresearchgate.net In one study, a Ni-doped Bi₂WO₆ photocatalyst achieved a high toluene conversion rate with over 90% selectivity towards benzaldehyde. oaepublish.com

Electrocatalysis provides an alternative pathway, using an electric potential to drive reactions. The electrocatalytic hydrogenation (ECH) of benzaldehyde is a well-studied model reaction for upgrading biomass-derived compounds. nih.govresearcher.life On copper (Cu) electrodes, the aqueous-phase hydrogenation of benzaldehyde yields not only benzyl alcohol but also hydrobenzoin (B188758) through a C-C coupling reaction. nih.gov The mechanism involves the initial addition of a hydrogen atom to the carbonyl oxygen, forming a surface-bound intermediate, which can then be further hydrogenated to benzyl alcohol or couple with another benzaldehyde molecule. nih.gov Palladium (Pd) based catalysts are also highly active for the ECH of benzaldehyde to benzyl alcohol. researcher.lifezenodo.org

Conversely, the electrocatalytic oxidation of benzyl alcohol to benzaldehyde offers a route to synthesize this valuable chemical. rsc.org This reaction can be more energy-efficient than the oxygen evolution reaction (OER) and can be paired with hydrogen production at the cathode. ohpera.eu Researchers have developed a novel organic-solid-water (OSW) three-phase system that allows for the efficient electrooxidation of high-concentration benzyl alcohol to benzaldehyde with 97% Faradaic efficiency, yielding a high-purity product directly. researchgate.netnih.gov

Table 3: Selected Photocatalytic and Electrocatalytic Systems in Benzaldehyde Chemistry

| System Type | Reaction | Catalyst | Substrate | Product(s) | Key Findings |

|---|---|---|---|---|---|

| Photocatalysis | Toluene Oxidation | Ni-doped Bi₂WO₆ | Toluene | Benzaldehyde | >90% selectivity towards benzaldehyde. oaepublish.com |

| Photocatalysis | Benzyl Alcohol Oxidation | Pt/CdS | Benzyl Alcohol | Benzaldehyde | Selective oxidation to the corresponding aldehyde. oaepublish.comresearchgate.net |

| Electrocatalysis | Benzaldehyde Hydrogenation | Copper (Cu) | Benzaldehyde | Benzyl Alcohol, Hydrobenzoin | Promotes both hydrogenation and C-C coupling. nih.gov |

| Electrocatalysis | Benzyl Alcohol Oxidation | Porous anode with Janus-like superwettability | Benzyl Alcohol | Benzaldehyde | Achieved 97% Faradaic efficiency and 91.7% purity in a flow cell. researchgate.netnih.gov |

Catalyst Design Principles and Regeneration Studies

The design of efficient and robust catalysts is crucial for the industrial viability of benzaldehyde synthesis. Key design principles focus on maximizing activity, selectivity, and stability, while also allowing for easy separation and regeneration. mdpi.commdpi.com

A common strategy in heterogeneous catalysis is the use of supported catalysts, where active metal nanoparticles are dispersed on a high-surface-area support. researchgate.net This design enhances the dispersion of the active sites and can improve catalyst stability. For the liquid-phase oxidation of benzyl alcohol, magnetic Ag/Fe₂O₃ nanoparticles have been shown to be effective, with the magnetic core allowing for easy separation from the reaction mixture. asianpubs.org Similarly, bimetallic Au–Sn nanoparticles supported on graphene oxide (GO) have demonstrated high activity and can be reused multiple times without significant loss in performance. rsc.org The choice of support material, such as various metal oxides (e.g., CeO₂, ZrO₂), and the interaction between the metal and the support are critical factors influencing catalytic activity. researchgate.netorientjchem.org

For the air oxidation of benzyl alcohol, a catalyst of nano-copper oxide loaded on activated carbon has been developed for use in a solvent-free system, which simplifies product separation and reduces costs. google.com In another approach, a nitrogen-doped carbon layer was used to encapsulate ceria nanosheets, creating a catalyst with a 3D hierarchical structure that is highly effective for benzyl alcohol oxidation. orientjchem.org

Catalyst deactivation is a significant challenge in industrial processes and can occur through mechanisms like poisoning, fouling (coke formation), sintering, or mechanical failure. mdpi.com Therefore, catalyst regeneration is a critical aspect of process design. For catalysts deactivated by coke deposition, regeneration often involves calcination in an air stream to burn off the carbonaceous material. mdpi.com For instance, a method for regenerating cobalt-based Fischer-Tropsch catalysts, which can be applied to other systems, involves washing with solvents, calcining in air, and subsequent reduction in a hydrogen stream. mdpi.com Catalysts with magnetic properties, like Ag/Fe₂O₃, can be easily recovered and reused for several cycles. asianpubs.org Similarly, Au-Sn/GO catalysts have been shown to be easily separated by centrifugation and reused at least four times without a drop in benzaldehyde yield. rsc.org

Table 4: Catalyst Design and Regeneration in Benzaldehyde Synthesis

| Catalyst System | Design Principle | Application | Regeneration/Reusability Notes |

|---|---|---|---|

| Magnetic Ag/Fe₂O₃ | Magnetic core for easy separation; nanoparticle active sites. asianpubs.org | Oxidation of benzyl alcohol to benzaldehyde. asianpubs.org | Catalyst is magnetically separable and can be reused for several cycles. asianpubs.org |

| Au-Sn/Graphene Oxide | Bimetallic nanoparticles on a high-surface-area support. rsc.org | Selective oxidation of benzyl alcohol to benzaldehyde. rsc.org | Easily separated by centrifugation; reusable for at least four cycles without loss of yield. rsc.org |

| Nano-CuO/Activated Carbon | Supported nanoparticles for solvent-free reaction. google.com | Air oxidation of benzyl alcohol to benzaldehyde. google.com | Solid catalyst is easily recovered and reused. google.com |

Computational and Theoretical Studies of Benzaldehyde

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzaldehyde (B42025). By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and various spectroscopic parameters with high accuracy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules like benzaldehyde due to its balance of accuracy and computational cost. researchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, have been extensively applied to investigate benzaldehyde's structure and electronic characteristics. researchgate.netconicet.gov.ar

Calculations using the B3LYP functional combined with basis sets like 6-311++G(d,p) have been shown to accurately predict the molecular geometry of benzaldehyde. researchgate.netjocpr.com These studies confirm that the most stable conformer is planar, belonging to the Cₛ point group. researchgate.net The calculated geometric parameters, such as bond lengths and angles, are generally in good agreement with experimental data. conicet.gov.araip.org For instance, a study on 4-(2-pyridyl) benzaldehyde used the B3LYP/6-311++G(d,p) level of theory to interpret fundamental vibrational frequencies and molecular structure. jocpr.com

DFT is also used to explore the electronic properties of benzaldehyde. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. journalskuwait.org For benzaldehyde, the HOMO-LUMO gap is calculated to be approximately 5.17 eV, indicating that it does not have any absorption peaks in the visible region. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netjournalskuwait.org In benzaldehyde, the oxygen atom reflects a negative potential, making it susceptible to nucleophilic attack, while the hydrogen atoms show positive potential, indicating a tendency for electrophilic activity. researchgate.net

| Property | Computational Level | Calculated Value | Source |

|---|---|---|---|

| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d,p) | 5.17 eV | researchgate.net |

| Point Group | B3LYP/6-311++G(d,p) | Cₛ | researchgate.net |

| Stability | Planar conformer is the most stable | researchgate.net |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate results for electronic structure analysis.

For benzaldehyde, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), have been employed. researchgate.netacs.org Gas-phase electron diffraction combined with ab initio molecular orbital calculations at the MP2(FC)/6-31G* level has been used to determine the molecular geometry of benzaldehyde with high precision. acs.org These calculations consistently show a planar equilibrium structure. acs.org High-level ab initio calculations at the CCSD(T)/cc-pVTZ//M06-2X/6-311+g(d,p) level have been used to study H-atom abstraction reactions, highlighting the importance of accurate theoretical methods for combustion chemistry. researchgate.net

The electronic spectra of benzaldehyde have been investigated using multiconfigurational second-order perturbation theory (MS-CASPT2), which is a powerful ab initio method for studying excited states. acs.orgresearchgate.net These calculations have been used to assign the character of electronic transitions. For example, the lowest energy band is assigned to an nπ* transition, while higher energy bands are attributed to ππ* transitions. acs.orgresearchgate.net The Complete Active Space Self-Consistent Field (CASSCF) method has been used to optimize the geometries of the ground and low-lying excited states, revealing that the relative ordering of the lowest nπ* and ππ* triplet states can vary with the molecular geometry. acs.org

| Parameter | Method | Calculated Value | Source |

|---|---|---|---|

| (C-C)mean (benzene) | MP2(FC)/6-31G | 1.397 ± 0.003 Å | acs.org |

| C=O | MP2(FC)/6-31G | 1.212 ± 0.003 Å | acs.org |

| C2-C7-O Angle | MP2(FC)/6-31G* | 123.6 ± 0.4° | acs.org |

Density Functional Theory (DFT) Applications

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for unraveling the detailed pathways of chemical reactions involving benzaldehyde. By mapping out the potential energy surface, researchers can identify intermediates, transition states, and determine the most likely reaction mechanisms.

The study of reaction mechanisms heavily relies on locating transition states (TS) and constructing reaction energy profiles. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier.

For example, the mechanism of the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole has been investigated at the DFT (B3LYP)/6–31+G(d) level. canterbury.ac.uknih.gov This study identified three distinct transition states: TS1 for the initial nucleophilic attack and hydrogen transfer to form a hemiaminal, TS2 for an internal rearrangement, and TS3 leading to the final Schiff base product via water elimination. canterbury.ac.uknih.gov Similarly, the acetalization of benzaldehyde using an acid catalyst was studied using ab initio methods, which showed that the formation of a labile hemiacetal intermediate has the highest energy, making it the rate-determining step of the reaction. aip.orgresearchgate.net

Computational studies have also shed light on catalytic reactions. The oxidation of benzyl (B1604629) alcohol to benzaldehyde on the surface of graphene oxide was modeled using DFT, revealing that the reaction proceeds via hydrogen atom transfer to epoxide groups on the catalyst surface. arxiv.org In another study, the mechanism of benzaldehyde oxidation by a Co-peroxo complex was explored with DFT, identifying competing pathways of nucleophilic attack and hydrogen atom transfer (HAT). acs.org The calculations showed that the nucleophilic attack pathway is more favorable. acs.org The energy profiles calculated for the nucleophilic monofluoromethylation of benzaldehyde helped to explain why the reaction is favorable with one reagent (FBDT) but unfavorable with another (FBSM). ccspublishing.org.cn

| Reaction | Computational Method | Rate-Determining Step | Energy (kJ/mol) | Source |

|---|---|---|---|---|

| Acetalization | Ab Initio / 6-31G* | Hemiacetal Formation | 1399.6 (Relative Energy) | aip.orgresearchgate.net |

| SnAr with Sodium Methoxide (B1231860) (2 MeOH model) | DFT | Methoxide addition at C2 | 21.45 kcal/mol (Activation Energy) | wuxibiology.com |

Beyond elucidating reaction pathways, computational modeling can predict kinetic parameters, such as rate coefficients, which are essential for building accurate kinetic models of complex systems like combustion.

High-level ab initio calculations coupled with Rice–Ramsperger–Kassel–Marcus (RRKM) master equation analysis have been used to predict the rate coefficients for H-atom abstraction reactions from benzaldehyde by various radicals (H, O(³P), ³O₂, OH, HO₂, and CH₃). researchgate.net Such studies provide crucial data where experimental measurements are lacking. The calculated rate coefficients for the reaction of benzaldehyde with the OH radical showed good agreement with available experimental data. researchgate.net

A critical aspect of modern computational kinetics is the quantification of uncertainties in the predicted parameters. nih.gov Parametric uncertainty can arise from errors in the calculated energies or from the model form itself. nih.gov For the H-abstraction reactions of benzaldehyde, a random sampling method was used to estimate the global uncertainty in the calculated rate coefficients. researchgate.net This analysis showed that the logarithm of the uncertainty is proportional to the reciprocal of the temperature and is primarily derived from errors in the calculated energies. researchgate.net Such uncertainty quantification is crucial for developing robust and predictive kinetic models. nih.govresearchgate.net

Transition State Analysis and Energy Profiles

Spectroscopic Property Simulations and Correlations

Computational methods are widely used to simulate various types of spectra, which aids in the interpretation of experimental data. By comparing simulated and experimental spectra, researchers can confirm molecular structures and assign spectral features to specific molecular motions or electronic transitions.

Vibrational spectra (Infrared and Raman) of benzaldehyde and its derivatives are routinely calculated using DFT methods. jocpr.comtandfonline.comnih.gov The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. aip.org For instance, a study on 4-ethoxy-3-methoxy benzaldehyde used DFT calculations at the B3LYP/6-311++G(d,p) level to perform a normal coordinate analysis and assign the fundamental vibrational modes observed in the experimental FT-IR and FT-Raman spectra. tandfonline.com Similarly, periodic DFT calculations have been shown to accurately predict the inelastic neutron scattering (INS) spectra of crystalline 4-phenylbenzaldehyde, allowing for unambiguous assignment of vibrational modes. mdpi.com